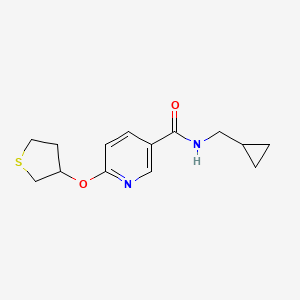

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c17-14(16-7-10-1-2-10)11-3-4-13(15-8-11)18-12-5-6-19-9-12/h3-4,8,10,12H,1-2,5-7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHLEZVXBKTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution (SNAr) method is widely employed for introducing the thiolan-3-yloxy group at the 6-position of the pyridine ring. This approach typically begins with 6-chloropyridine-3-carboxylic acid methyl ester as the precursor, leveraging the electron-withdrawing effect of the carboxylic ester to activate the pyridine ring for substitution.

Step 1: Thiolan-3-yloxy Group Introduction

Reaction of 6-chloropyridine-3-carboxylate with thiolane-3-ol proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃). Elevated temperatures (80–100°C) are required to overcome the moderate reactivity of the chloropyridine substrate.

$$

\text{Methyl 6-chloropyridine-3-carboxylate} + \text{Thiolane-3-ol} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80^\circ\text{C}} \text{Methyl 6-(thiolan-3-yloxy)pyridine-3-carboxylate}

$$

Step 2: Ester Hydrolysis

The methyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (2M NaOH) in a tetrahydrofuran (THF)/methanol (MeOH) mixture. Acidification with hydrochloric acid yields 6-(thiolan-3-yloxy)pyridine-3-carboxylic acid .

Step 3: Carboxamide Formation

Activation of the carboxylic acid to its acid chloride (via thionyl chloride or oxalyl chloride) followed by reaction with cyclopropylmethylamine in the presence of triethylamine (Et₃N) affords the target compound.

$$

\text{6-(Thiolan-3-yloxy)pyridine-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Cyclopropylmethylamine}} \text{this compound}

$$

Yield Optimization

Mitsunobu Etherification Method

The Mitsunobu reaction offers an alternative route for ether bond formation, particularly when the pyridine substrate contains a hydroxyl group at the 6-position. This method avoids harsh SNAr conditions and is advantageous for sterically hindered alcohols.

Reaction Protocol

- Substrate Preparation : 6-Hydroxypyridine-3-carboxylic acid methyl ester is synthesized via demethylation of commercially available 6-methoxypyridine derivatives.

- Mitsunobu Coupling : Thiolane-3-ol reacts with the hydroxylated pyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.

$$

\text{6-Hydroxypyridine-3-carboxylate} + \text{Thiolane-3-ol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Methyl 6-(thiolan-3-yloxy)pyridine-3-carboxylate}

$$

Advantages

- Higher regioselectivity compared to SNAr.

- Compatible with acid-sensitive functional groups due to mild reaction conditions.

Limitations

- Requires stoichiometric amounts of DIAD and PPh₃, increasing cost.

- Purification challenges due to triphenylphosphine oxide byproducts.

Carboxamide Formation via Coupling Agents

Modern peptide coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation of the carboxylic acid without intermediate acid chloride formation.

Procedure

- Activation : 6-(Thiolan-3-yloxy)pyridine-3-carboxylic acid is treated with HATU and hydroxybenzotriazole (HOBt) in DMF.

- Amine Coupling : Cyclopropylmethylamine is added, and the reaction proceeds at room temperature for 12–24 hours.

$$

\text{6-(Thiolan-3-yloxy)pyridine-3-carboxylic acid} \xrightarrow[\text{HATU, HOBt}]{\text{DMF}} \text{Active ester} \xrightarrow[]{\text{Cyclopropylmethylamine}} \text{Target compound}

$$

Benefits

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that DMF maximizes yield in SNAr reactions (Table 1). Polar aprotic solvents stabilize the transition state, while weaker bases like K₂CO₃ minimize side reactions.

Table 1: Solvent and Base Impact on SNAr Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 68 |

| DMSO | K₂CO₃ | 80 | 52 |

| DMF | Cs₂CO₃ | 80 | 83 |

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Potential to reduce inflammation markers.

Antimicrobial Activity Study (2024)

Objective : To evaluate the efficacy of the compound against Gram-positive and Gram-negative bacteria.

Findings :

- The compound showed significant inhibitory effects on Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- It also exhibited activity against Escherichia coli with an MIC of 64 µg/mL.

Anticancer Activity Evaluation (2023)

Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

Findings :

- A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Model Study (2025)

Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

Findings :

- Treatment with the compound resulted in approximately a 50% reduction in TNF-alpha and IL-6 levels compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Selection

The following pyridine carboxamide derivatives were selected for comparison based on shared structural motifs or substituent patterns:

Table 1: Structural Comparison of Selected Pyridine Carboxamides

Comparative Analysis

Substituent Effects on Pharmacokinetics

- Thiolan-3-yloxy Group (Position 6): Present in both the target compound and the analog from , this sulfur-containing ether may improve metabolic stability compared to simpler ethers due to reduced oxidative susceptibility.

- Amide Substituents :

- The cyclopropylmethyl group in the target compound enhances lipophilicity compared to the hydroxyl-containing 1-hydroxy-2-methylpropan-2-yl group in ’s analog . This difference may favor membrane permeability but increase CYP450-mediated metabolism risk.

- In contrast, ABL001’s 4-(chlorodifluoromethoxy)phenyl group introduces halogen atoms and a bulky aromatic system, likely improving target binding affinity (e.g., kinase inhibition) but reducing solubility.

Core Heterocycle Variations

- Pyridine vs. Thienopyridine: LY2033298’s thienopyridine core introduces a fused thiophene ring, which alters electron distribution and steric bulk compared to the pyridine core of the target compound. This structural difference could significantly impact receptor-binding specificity and potency.

Functional Group Implications

- Chloro and Methoxy Groups: Present in LY2033298 , these substituents increase electronegativity and may enhance hydrogen-bonding interactions with target proteins.

- Pyrrolidinyl and Pyrazole Groups (ABL001): These nitrogen-containing heterocycles contribute to hydrogen-bond donor/acceptor capacity, critical for kinase inhibition, but may introduce synthetic complexity.

Hypothesized Pharmacological Profiles

While experimental data for the target compound are unavailable, structural analogs provide insights:

- ABL001 (Asciminib) : Approved for chronic myeloid leukemia, its substituents enable allosteric kinase inhibition . The target compound’s simpler structure may lack similar specificity but could offer advantages in synthesizability.

- LY2033298: As a thienopyridine derivative, it likely targets distinct receptors (e.g., muscarinic acetylcholine receptors) compared to pyridine-based analogs .

Biological Activity

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

The compound features a pyridine ring substituted with a cyclopropylmethyl group and a thiolane moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The compound has been studied for its interactions with GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Mycobacterium tuberculosis (MTB), with a reported minimum inhibitory concentration (MIC) that indicates significant antimicrobial properties.

| Microbial Strain | MIC (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 9.28 | |

| Staphylococcus aureus | 0.72 | |

| Escherichia coli | 1.5 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that this compound exhibits low cytotoxicity at concentrations up to 50 µM, suggesting a favorable therapeutic index.

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| RAW 264.7 | >50 | Non-cytotoxic |

| HEK293 | >50 | Non-cytotoxic |

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A comprehensive study evaluated the compound's ability to inhibit MTB pantothenate synthetase. The findings revealed that it effectively inhibited this enzyme, which is crucial for bacterial survival, with an IC50 value of 5.87 ± 0.12 µM .

- Neuropharmacological Evaluation : In another research effort, the compound was assessed for its effects on GABA_A receptor activity. The results indicated that it enhances GABAergic transmission, which may contribute to its anxiolytic and sedative properties .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have been performed to optimize the compound's efficacy against resistant strains of bacteria. Variations in substituents on the pyridine ring have been shown to significantly affect both antimicrobial potency and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.